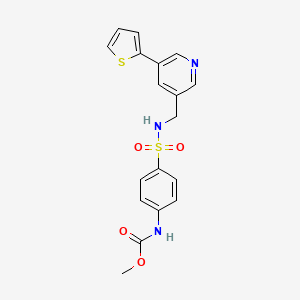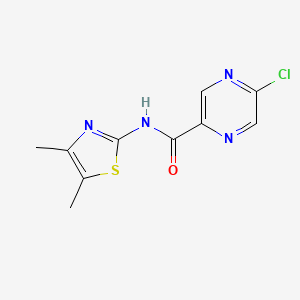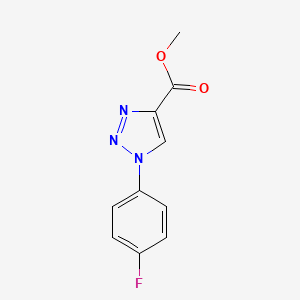
methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Long-Range Fluorine-Proton Coupling
Triazole derivatives, including those with a methyl group at the 4-position and a 2-fluorophenyl substituent, exhibit long-range fluorine-proton coupling. This phenomenon has been observed in the NMR spectra of such compounds, indicating close spatial proximity between the fluorine and methyl groups, confirmed by X-ray analysis (Kane, Dalton, StaegerMichael, & Huber, 1995).
Antiviral Properties
Some N-amino-1,2,3-triazole derivatives, specifically 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazides, have shown significant antiviral effects against Cantagalo virus replication in cell cultures (Jordão et al., 2009).
Structural Characterization
Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized and characterized. These compounds are essentially planar, except for one fluorophenyl group, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antibacterial Activity
Novel triazole analogues of piperazine, including those derived from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid, have been evaluated for antibacterial activity against human pathogenic bacteria, demonstrating significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Studies
A class of 1,2,4-triazole derivatives, including 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles, was synthesized and exhibited enhanced pharmacological properties with alkyl, alkoxy, and halogen substituents. These compounds showed to be effective antimicrobial agents (Desabattina et al., 2014).
Synthesis in Organic Chemistry
A novel synthesis approach for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drug syntheses, was developed, highlighting the versatility of triazole derivatives in organic synthesis (Liu et al., 2015).
Gold(I) Complex Application
Methyl 1H-1,2,3-triazole-4-carboxylate has been used as a ligand for gold(I) cations, showing excellent catalytic efficiency in allene synthesis and alkyne hydration. This application underscores the compound's utility in catalysis and organic reactions (Hu et al., 2019).
Propiedades
IUPAC Name |
methyl 1-(4-fluorophenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCFEYHCAKTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)
![1-[(2-Methoxyphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2426885.png)
![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)

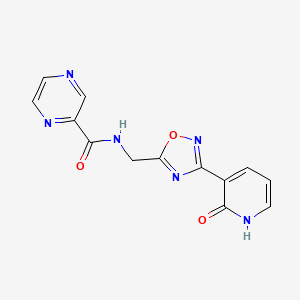
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)
![9-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2426893.png)
![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)
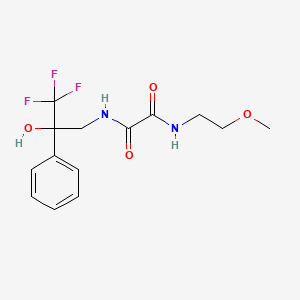

![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)
![N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine](/img/structure/B2426902.png)
